N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(2,4-Dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a sulfonamide-quinoxaline hybrid compound characterized by a quinoxaline core substituted with a 2,4-dimethylphenylamino group at position 3 and a benzenesulfonamide moiety at position 2. Its molecular formula is C22H20N4O2S, with a molecular weight of 412.49 g/mol. The compound’s structure combines aromatic and heterocyclic components, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-13-18(16(2)14-15)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHMXOPVSXRAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of 2,4-dimethylaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the condensation reaction and a solvent like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has been investigated for its potential as an anticancer agent. It acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in various malignancies. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. They have been tested against a range of bacterial strains and have shown effectiveness in inhibiting growth, making them potential candidates for antibiotic development .
Inflammation Modulation
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values indicating potent activity against resistant cancer phenotypes .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of various quinoxaline derivatives, including this compound. The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Mechanism of Action
- Enzyme Inhibition: Analogs like N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide inhibit PI3K, a key regulator of cell proliferation .
- Radiosensitization : Thioureido derivatives (e.g., compound 9 in ) enhance γ-irradiation efficacy, suggesting the target compound may synergize with radiotherapy .
Pharmacological Performance
- Potency : Thioureido derivatives exhibit lower IC50 values (15.6–26.8 mmol L⁻¹) against HEPG2 cells than doxorubicin (71.8 mmol L⁻¹), highlighting the role of substituent chemistry in activity .
- Selectivity : The 2,4-dimethylphenyl group in the target compound may reduce off-target effects compared to halogenated analogs (e.g., 3-chloro or 5-chloro derivatives) due to steric and electronic differences .
Biological Activity
N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known as compound 5122-2620, is a sulfonamide derivative with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety and a benzenesulfonamide group. Its molecular formula is . The presence of the dimethylphenyl group is significant for its biological interactions.
Research indicates that compounds similar to this compound often target specific enzymes or pathways in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation . The quinoxaline scaffold is known for its ability to modulate various biological targets through interactions that may involve hydrogen bonding and hydrophobic contacts .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example:
- Cell Line Studies : Compounds structurally related to this compound have shown IC50 values below that of standard chemotherapeutics like doxorubicin against various cancer cell lines .
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells via the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to enhanced cell death in tumor models .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the phenyl and quinoxaline rings. For instance:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring has been associated with increased cytotoxicity against cancer cells.
- Sulfonamide Group : The benzenesulfonamide moiety is critical for maintaining solubility and enhancing interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of CDK4 : A study reported that this compound effectively inhibits CDK4 with a selectivity ratio favoring CDK4 over CDK2 and CDK1, indicating its potential as a targeted cancer therapy .
- Cytotoxicity Assays : In various cytotoxicity assays against multiple cancer cell lines, this compound exhibited potent growth inhibition, suggesting its utility as an anticancer agent .
- Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions between the compound and its biological targets, reinforcing the significance of hydrophobic contacts in its mechanism of action .
Q & A
Q. Advanced
- Substituent Effects : Adding electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring enhances cytotoxicity. For example, a fluorine substituent reduced IC50 to 6.97 mmol L<sup>–1</sup> .
- Thioureido Linkage : Thiourea derivatives exhibit stronger binding to cellular targets than urea analogs, likely due to improved hydrogen-bonding interactions .
- Quinoxaline Core : Modifications to the quinoxaline ring (e.g., pyridinyl substitution) alter π-π stacking and intercalation with DNA .
What is the rationale behind combining this compound with radiotherapy?
Advanced
The compound acts as a radiosensitizer , enhancing cancer cell susceptibility to γ-irradiation. Mechanisms include:
- DNA Damage Synergy : The quinoxaline moiety intercalates DNA, while radiation induces double-strand breaks, overwhelming repair mechanisms .
- Redox Modulation : Sulfonamide derivatives may deplete glutathione, reducing cellular antioxidant defenses and amplifying oxidative stress from radiation .
In HEPG2, combining 15.6 mmol L<sup>–1</sup> of the compound with 8 kGy radiation reduced cell viability by >90% .
How can molecular docking elucidate the mechanism of action of this compound?
Q. Advanced
- Target Identification : Docking studies suggest binding to topoisomerase II or tubulin , disrupting DNA replication or microtubule dynamics .
- Binding Affinity : Substituents like the 2,4-dimethylphenyl group improve hydrophobic interactions in the enzyme’s active site .
- Dynamic Simulations : MD simulations reveal stable binding conformations, with RMSD values <2 Å over 100 ns, supporting target engagement .
What strategies address inconsistent cytotoxicity data across studies?
Q. Advanced
- Assay Standardization : Use SRB or MTT assays consistently to avoid variability from ATP-based methods .
- Cell Line Authentication : Confirm HEPG2 lineage via STR profiling to exclude cross-contamination.
- Normalization : Report IC50 values relative to internal controls (e.g., doxorubicin) to account for inter-experimental variability .
How does the compound’s crystal structure inform drug design?
Advanced
X-ray crystallography reveals:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
